Boric acid, sodium salt

Beschreibung

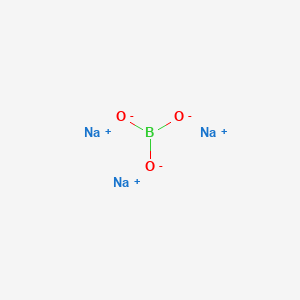

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of Sodium Tetraborate Decahydrate

This technical guide provides a comprehensive overview of the core chemical properties of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.

Physicochemical Properties

Sodium tetraborate decahydrate is a white, crystalline, odorless, and efflorescent salt of boric acid.[1][2][3] It is a naturally occurring mineral also known as tincal.[2][4] From a structural standpoint, the formula is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O, as it contains the tetrahydroxy tetraborate anion, [B₄O₅(OH)₄]²⁻.[5][6]

Quantitative Physicochemical Data

The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Citations |

| Molecular Formula | Na₂B₄O₇·10H₂O | [1] | |

| Molecular Weight | 381.37 g/mol | [1] | |

| Appearance | White, hard crystals, granules, or crystalline powder | Ambient | [2][3][7] |

| Density | 1.73 g/cm³ | 20-25 °C | [1][2][3] |

| Melting Point | 75 °C (decomposes) | Rapid heating | [1][2][3][8] |

| Boiling Point | 320 °C | [1][2][8] | |

| Vapor Pressure | 0.213 hPa | 20 °C | [1][2][8] |

| pH | 9.0 - 9.6 | 5% aqueous solution at 20 °C | [9][10] |

| ~9.24 | 1% aqueous solution | [2][3] | |

| 9.15 - 9.20 | 0.01 M solution at 25 °C | [10] |

Solubility Profile

Sodium tetraborate decahydrate is soluble in water and glycerol but insoluble in alcohol.[1][11] Its solubility in water increases significantly with temperature.

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.99 |

| 10 | 3.09 |

| 20 | 4.70 |

| 30 | 7.20 |

| 40 | 11.22 |

| 50 | 17.91 |

| 60 | 30.32 |

| 100 | ~52.0 |

Data compiled from multiple sources.[12][13]

Solubility in Other Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Glycerol (98.5%) | 20 | 52.60 |

| Ethylene Glycol | 25 | 41.60 |

| Methanol | 25 | 19.90 |

| Diethylene Glycol | 25 | 18.60 |

| Acetone | 25 | 0.60 |

Data compiled from a commercial data sheet.[12]

Chemical Reactivity and Stability

Hydrolysis and Buffering Action

When dissolved in water, sodium tetraborate decahydrate hydrolyzes to form boric acid and hydroxide ions, resulting in a mildly alkaline solution.[12][14] This equilibrium makes it an excellent buffering agent, capable of neutralizing acids and maintaining a relatively constant pH.[12][15]

The overall hydrolysis reaction is: B₄O₅(OH)₄²⁻(aq) + 5H₂O(l) ⇌ 4H₃BO₃(aq) + 2OH⁻(aq)[6]

Reaction with Acids

Sodium tetraborate decahydrate reacts with strong acids, such as hydrochloric acid (HCl), to produce boric acid and the corresponding sodium salt.[5][16] This reaction is fundamental to its use as a primary standard in acid-base titrimetry.[4][5]

The reaction with HCl is: Na₂B₄O₇·10H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O[5]

Thermal Decomposition

Upon heating, sodium tetraborate decahydrate undergoes a multi-stage decomposition process. It initially loses its water of crystallization and transforms into other hydrated or anhydrous forms before melting at a high temperature.

-

~75 °C: Begins to lose water of crystallization, decomposing rather than melting in the traditional sense.[2][3] It can convert to the pentahydrate form (tincalconite).[17][18]

-

300-400 °C: All crystal water is lost, forming anhydrous sodium tetraborate (Na₂B₄O₇).[1]

-

>878 °C: Fuses into a clear, vitreous substance known as a borax bead.[1]

Stability and Incompatibilities

Sodium tetraborate decahydrate is chemically stable under normal storage conditions.[12] It is incompatible with strong oxidizing agents, strong acids, and finely powdered metals.[9] In dry air, it can slowly effloresce, losing some water of hydration.[1]

Experimental Protocols

Assay (Acid-Base Titrimetry)

This protocol determines the purity of sodium tetraborate decahydrate. The method involves converting the tetraborate to boric acid, followed by titration with a standardized sodium hydroxide solution in the presence of a polyol (mannitol), which enhances the acidity of boric acid.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 g of the sample and dissolve it in 50 mL of deionized water.

-

Acidification: Add methyl red indicator and make the solution slightly acidic (pinkish-yellow) with 1 N hydrochloric acid.

-

CO₂ Removal: Cover the beaker with a watch glass and gently boil for 2 minutes to expel any dissolved carbon dioxide.

-

Neutralization: Cool the solution and neutralize it back to the methyl red endpoint with 1 N sodium hydroxide.

-

Titration: Add phenolphthalein indicator and 8 g of mannitol. Titrate with standardized 1 N sodium hydroxide solution to a permanent pink endpoint.

-

Calculation: One milliliter of 1 N NaOH is equivalent to 0.09536 g of Na₂B₄O₇·10H₂O.[20]

pH Measurement of a 0.01 M Solution

This protocol is used for preparing a standard solution for calibrating pH meters.

Methodology:

-

Water Preparation: Use carbon dioxide- and ammonia-free water. This can be prepared by boiling deionized water for a short period and cooling it in a sealed container.

-

Solution Preparation: Dissolve 0.381 g of sodium tetraborate decahydrate in 100 g of the prepared water to create a 0.01 M solution.

-

pH Meter Standardization: Standardize a calibrated pH meter and electrode system at 25 °C using a primary standard buffer, such as one prepared from a NIST Standard Reference Material (SRM) of sodium tetraborate decahydrate, which has a certified pH of 9.18 at this concentration.[20]

-

Measurement: Measure the pH of the prepared sample solution. The expected pH should be between 9.15 and 9.20.[10]

Conclusion

Sodium tetraborate decahydrate possesses a unique combination of chemical properties, including its ability to form alkaline solutions, act as a buffering agent, and react predictably with acids. Its thermal decomposition follows a well-defined pathway, and its solubility is highly dependent on temperature. The standardized protocols for its analysis underscore its importance as a reference material in chemical research. This guide provides the foundational data and methodologies essential for its effective application in scientific and developmental contexts.

References

- 1. chembk.com [chembk.com]

- 2. Sodium tetraborate decahydrate CAS#: 1303-96-4 [m.chemicalbook.com]

- 3. Sodium tetraborate decahydrate | 1303-96-4 [chemicalbook.com]

- 4. SODIUM TETRABORATE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 5. Borax - Wikipedia [en.wikipedia.org]

- 6. Learn About the Chemical Reactivity of Borax with Water [unacademy.com]

- 7. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1303-96-4 CAS MSDS (Sodium tetraborate decahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 四硼酸钠 十水合物 puriss. p.a., ACS reagent, reag. ISO, buffer substance, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. borax.com [borax.com]

- 13. echemi.com [echemi.com]

- 14. inorganic chemistry - Reaction of borax with NaOH - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. chemimpex.com [chemimpex.com]

- 16. SODIUM TETRABORATE - Ataman Kimya [atamanchemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Thermal decomposition of borax | Semantic Scholar [semanticscholar.org]

- 19. ICSC 0567 - SODIUM BORATE, DECAHYDRATE [inchem.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of Boric Acid Sodium Salts

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of various sodium salts of boric acid in different solvents. It includes quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of relevant biological pathways and experimental workflows. The common sodium salts of boric acid covered in this document include Sodium Tetraborate (in its anhydrous, pentahydrate, and decahydrate forms) and Sodium Metaborate.

Quantitative Solubility Data

The solubility of a substance is defined as the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature. For sodium borates, solubility is significantly influenced by the form of the salt (degree of hydration), the nature of the solvent, and the temperature.

Sodium tetraborate is most commonly available in three forms: anhydrous, pentahydrate (Na₂B₄O₇·5H₂O), and decahydrate (Na₂B₄O₇·10H₂O), also known as Borax.

Table 1: Solubility of Sodium Tetraborate Decahydrate (Borax) in Water at Various Temperatures

| Temperature (°C) | Solubility (% by weight) | Solubility (g / 100 mL) |

|---|---|---|

| 0 | 1.99 | ~1.3 |

| 10 | 3.09 | ~2.0 |

| 20 | 4.70 | 2.56 - 2.7[1][2] |

| 25 | 5.80 | 3.1[1] |

| 30 | 7.20 | ~6.6 |

| 40 | 11.22 | ~9.5 |

| 50 | 17.91 | ~15.0 |

| 60 | 30.32 | ~24.5 |

| 100 | - | ~52.0[3] |

Data sourced from U.S. Borax product data sheet.[4]

Table 2: Solubility of Sodium Tetraborate Forms in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

|---|---|---|---|

| Sodium Tetraborate, Anhydrous | Water | 20 | 2.56 g / 100 mL[1] |

| Water | - | 87.9 g / L (slowly soluble)[5] | |

| Sodium Tetraborate Pentahydrate | Water | Room Temp. | 3%[6] |

| Water | 20 | 38 g / L[7] | |

| Sodium Tetraborate Decahydrate | Glycerol (98.5%) | 20 | 52.60% by weight[4] |

| Ethylene Glycol | 25 | 41.60% by weight[4] | |

| Diethylene Glycol | 25 | 18.60% by weight[4] | |

| Methanol | 25 | 19.90% by weight[4] | |

| Acetone | 25 | 0.60% by weight[4] | |

| Ethyl Acetate | 25 | 0.14% by weight[4] |

| | Ethanol | - | Insoluble[8] |

Sodium metaborate is available in anhydrous form as well as dihydrate (NaBO₂·2H₂O) and tetrahydrate (NaBO₂·4H₂O) forms. It is generally more soluble in water than sodium tetraborate.

Table 3: Solubility of Sodium Metaborate in Water at Various Temperatures

| Compound Form | Temperature (°C) | Solubility (g / 100 mL) |

|---|---|---|

| Anhydrous | 0 | 16.4[9] |

| Anhydrous | 25 | 28.2[9] |

| Anhydrous | 100 | 125.2[9] |

| Dihydrate | 20 | 31.0% by weight[10] |

| Dihydrate | 100 | 81.1% by weight[10] |

| Tetrahydrate | - | 36 g / 100 g water[11] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Below is a detailed, generalized methodology for determining the solubility of a sodium borate salt in a given solvent as a function of temperature.

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

I. Materials and Equipment:

-

Sodium borate salt (e.g., Sodium Tetraborate Decahydrate)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic water bath or shaker with temperature control

-

Erlenmeyer flasks with stoppers

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Calibrated thermometer

II. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the sodium borate salt to a known volume or mass of the solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known mass or volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid premature crystallization.

-

Transfer the aliquot to a pre-weighed container.

-

Determine the exact mass of the withdrawn sample.

-

Evaporate the solvent completely by placing the container in a drying oven set at a temperature that ensures solvent removal without decomposing the salt (e.g., 105 °C for aqueous solutions).

-

Once the solvent is evaporated, cool the container in a desiccator and weigh it to determine the mass of the dry solute.

-

-

Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the solution sample.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

This method involves tracking the temperature at which a solution of known concentration becomes saturated upon cooling.[12][13]

I. Procedure:

-

Prepare a solution of known concentration by accurately weighing the sodium borate salt and the solvent.

-

Heat the solution while stirring until all the salt is completely dissolved.[12]

-

Slowly cool the solution while continuing to stir and monitoring the temperature with a calibrated thermometer.[12]

-

The temperature at which the first crystals appear is the saturation temperature for that specific concentration.[13]

-

Repeat this process with different concentrations to construct a solubility curve (Solubility vs. Temperature).[12]

Visualizations: Workflows and Biological Interactions

The following diagram illustrates the logical steps involved in the isothermal gravimetric method for determining the solubility of a salt.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

While simple sodium borate salts do not have specific signaling pathways, boron-containing compounds are highly relevant in pharmacology and drug development. Borates can influence cellular processes, and more complex organoboron compounds are designed as targeted therapeutics. This diagram outlines key interactions relevant to researchers.

Caption: Biological Roles and Applications of Boron Compounds.

References

- 1. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Borax - Sciencemadness Wiki [sciencemadness.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. borax.com [borax.com]

- 5. Sodium tetraborate, anhydrous, 99.95% (metals basis) | Fisher Scientific [fishersci.ca]

- 6. centro-chem.com [centro-chem.com]

- 7. Sodium tetraborate pentahydrate | 12179-04-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 10. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 12. fountainheadpress.com [fountainheadpress.com]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

The Dual Facets of Sodium Borate in Enzyme Kinetics: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted role of sodium borate in enzyme kinetics. This document elucidates the mechanisms of enzyme inhibition, provides quantitative data, and outlines experimental protocols for studying these interactions.

Introduction

Sodium borate, a seemingly simple inorganic salt, plays a surprisingly complex and significant role in the study of enzyme kinetics. Beyond its common use as a buffering agent, borate ions can act as potent and specific inhibitors for a variety of enzyme classes. This technical guide provides an in-depth exploration of the mechanisms through which sodium borate influences enzyme activity, with a particular focus on its inhibitory effects. Understanding these interactions is crucial for researchers in fields ranging from fundamental enzymology to drug design, where borate-containing compounds are investigated as therapeutic agents.

Core Mechanisms of Borate-Mediated Enzyme Inhibition

The inhibitory action of sodium borate is primarily attributed to the ability of the borate anion, B(OH)₄⁻, to form stable, reversible covalent complexes with specific functional groups within the enzyme's active site or with enzyme substrates and cofactors. The two predominant mechanisms of inhibition are:

-

Competitive Inhibition of Dehydrogenases: Sodium borate acts as a competitive inhibitor for many NAD⁺-dependent dehydrogenases. The inhibition is not a result of borate directly competing for the enzyme's active site, but rather due to its interaction with the cofactor NAD⁺. Borate forms a complex with the ribose moiety of NAD⁺, which then competes with free NAD⁺ for binding to the enzyme.[1][2]

-

Transition-State Analog Inhibition of Serine Proteases: Boronic acids, which can be formed from borates, are potent inhibitors of serine proteases. The boron atom, with its empty p-orbital, readily accepts a lone pair of electrons from the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thus effectively inhibiting the enzyme.[3][4][5] In some cases, a serine-borate complex can act as a transition-state inhibitor.[6][7]

Quantitative Analysis of Borate Inhibition

The potency of sodium borate as an enzyme inhibitor is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize key quantitative data for the inhibition of various enzymes by borate and its derivatives.

| Enzyme | Organism | Inhibitor | Type of Inhibition | Substrate/Cofactor | Kᵢ Value | Reference |

| Alcohol Dehydrogenase | Saccharomyces cerevisiae (Yeast) | Sodium Borate | Competitive | NAD⁺ | Inverse of borate-NAD⁺ complexation constant | [1] |

| γ-Glutamyl Transpeptidase | Rat Kidney | Serine-Borate Complex | Competitive | γ-Glutamyl Substrate | Not specified | [6][7] |

| α-Chymotrypsin | Bovine Pancreas | Potassium Organotrifluoroborates | Reversible Competitive | Not specified | - | [4] |

| Trypsin | Bovine Pancreas | Potassium Organotrifluoroborates | Reversible Competitive | Not specified | - | [4] |

| Enzyme | Organism | Inhibitor | Binding Constant (M⁻¹) | Reference |

| - | - | Borate-NAD⁺ Complex | 2000 ± 60 | [1] |

| - | - | Borate-NADH Complex | 130 ± 8 | [1] |

Experimental Protocols

Preparation of Sodium Borate Buffers

Accurate and reproducible enzyme kinetic assays require carefully prepared buffer solutions. Sodium borate buffers are effective in the alkaline pH range.

Stock Solutions:

-

0.2 M Boric Acid: Dissolve 12.4 g of boric acid (H₃BO₃) in 1 L of distilled water.

-

0.05 M Sodium Borate (Borax): Dissolve 19.05 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 1 L of distilled water.

Working Buffer Preparation (Example for pH 8.5):

To prepare a 0.1 M sodium borate buffer at a specific pH, mix the stock solutions in the appropriate ratios and dilute with distilled water. The final pH should be verified with a calibrated pH meter. For a pH of approximately 8.5, a common starting point is to mix the boric acid and sodium borate solutions and adjust the pH with NaOH.[8][9] Alternatively, a 1 M sodium borate buffer at pH 8.5 can be prepared and then diluted to the desired working concentration.[8]

General Protocol for Determining Kᵢ of a Competitive Inhibitor

This protocol outlines the general steps for determining the inhibition constant (Kᵢ) of sodium borate for a target enzyme.

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its substrate in the appropriate sodium borate buffer.

-

Enzyme Activity Assay:

-

Perform a series of enzyme activity assays at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor.

-

Repeat the assays in the presence of several different, fixed concentrations of sodium borate.

-

Monitor the reaction progress by measuring the formation of product or the depletion of substrate over time, typically using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) for each substrate and inhibitor concentration.

-

Generate Michaelis-Menten plots (v₀ vs. [Substrate]) for each inhibitor concentration.

-

Transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) or a Dixon plot (1/v₀ vs. [Inhibitor]).

-

For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be determined from the change in the apparent Kₘ.

-

Alternatively, nonlinear regression analysis of the Michaelis-Menten data can be used to directly fit the data to the competitive inhibition equation and determine Kᵢ.[10]

-

Visualizing Borate's Role in Enzyme Kinetics

The following diagrams, generated using the DOT language, illustrate the key inhibitory mechanisms of sodium borate.

Caption: Competitive inhibition of NAD+-dependent dehydrogenases by borate.

Caption: Boronic acid as a transition-state analog inhibitor of serine proteases.

Caption: Experimental workflow for determining the inhibition constant (Ki).

Conclusion

Sodium borate is a versatile tool in enzyme kinetics, serving not only as a buffer but also as a specific and potent inhibitor for certain enzyme classes. Its ability to form complexes with cofactors like NAD⁺ and to act as a transition-state analog for serine proteases makes it an invaluable compound for studying enzyme mechanisms and for the development of novel therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and leverage the unique properties of sodium borate in their own investigations.

References

- 1. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borate inhibition of yeast alcohol dehydrogenase. | Semantic Scholar [semanticscholar.org]

- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncovalent inhibition of the serine proteases, alpha-chymotrypsin and trypsin by trifluoro(organo)borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Serine-borate complex as a transition-state inhibitor of gamma-glutamyl transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Borate Buffer (1 M, pH 8.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. cdn.graphpad.com [cdn.graphpad.com]

An In-depth Technical Guide to the Antimicrobial Properties of Sodium Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium borate, a boron compound, has garnered significant interest for its antimicrobial properties. This document provides a comprehensive overview of its efficacy against various microorganisms, delves into its mechanisms of action, and offers detailed experimental protocols for its evaluation. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of new antimicrobial agents and therapies.

Antimicrobial Spectrum and Efficacy

Sodium borate exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory and biocidal effects against a range of bacteria and fungi. Its efficacy is concentration-dependent, with higher concentrations leading to more potent antimicrobial action.

Quantitative Antimicrobial Data

The antimicrobial efficacy of sodium borate and other boron compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). These values provide a standardized measure of the antimicrobial potency of a compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Sodium Borate (Borax) against Various Bacterial Strains [1]

| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus | ATCC 25923 | 23.80 | 23.80 |

| Acinetobacter septicus | DSM 19415 | 23.80 | 23.80 |

| Escherichia coli | ATCC 35218 | 47.60 | 47.60 |

| Pseudomonas aeruginosa | ATCC 27853 | 47.60 | 47.60 |

Table 2: Antibacterial Effect of Sodium Borate (NaB) Coated Implants on Staphylococcus aureus [2][3]

| NaB Concentration (mg/mL) | Microbial Load (CFU/mL) | Biofilm Formation |

| 0 (Control) | 420 | Observed |

| 0.25 | 200 | Not specified |

| 0.50 | 0 | Not observed |

| 0.75 | 0 | Not observed |

Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of sodium borate are multifaceted and are a subject of ongoing research. However, current evidence points towards two primary modes of action: inhibition of biofilm formation and disruption of quorum sensing. It is important to note that much of the mechanistic understanding is derived from studies on boric acid and other boron compounds, which are chemically related to sodium borate.

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. Sodium borate has demonstrated significant efficacy in preventing the formation of these resilient structures.[2][3] At effective concentrations, sodium borate can inhibit the initial attachment of bacteria to surfaces and disrupt the subsequent stages of biofilm maturation.[2] This anti-biofilm activity is crucial in preventing persistent infections, particularly in clinical and industrial settings.

Disruption of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, in a density-dependent manner. This communication is mediated by signaling molecules called autoinducers. Sodium borate has been shown to interfere with QS systems, effectively "blinding" the bacteria to their population density and thereby downregulating the expression of genes responsible for pathogenesis and biofilm development.[4]

Specifically, sodium tetraborate has been found to inhibit the production of violacein in Chromobacterium violaceum, a common reporter strain used for screening QS inhibitors.[4] Violacein production is regulated by the CviI/CviR QS system, which is a homolog of the LuxI/LuxR system found in many Gram-negative bacteria. The inhibition of violacein production suggests that sodium borate interferes with the synthesis or perception of the N-acyl-homoserine lactone (AHL) autoinducer molecules that mediate this signaling pathway.[4][5]

Experimental Protocols

To facilitate further research and standardized evaluation of sodium borate's antimicrobial properties, detailed experimental protocols are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sodium borate stock solution

-

Sterile diluent (e.g., MHB)

-

Microplate reader

Procedure:

-

Prepare a series of twofold dilutions of the sodium borate stock solution in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well containing only MHB and the bacterial inoculum.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of sodium borate that shows no visible growth.[4][6][7][8][9][10]

Quantification of Biofilm Inhibition using Crystal Violet Assay

This assay is used to quantify the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Sodium borate solutions of varying concentrations

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Dispense 180 µL of bacterial suspension (adjusted to a starting OD600 of 0.05) into the wells of a 96-well microtiter plate.

-

Add 20 µL of different concentrations of sodium borate solution to the respective wells. Include a control well with no sodium borate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, carefully discard the planktonic (free-floating) bacteria by inverting the plate.

-

Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.

-

Air dry the plate for 15-20 minutes.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the biofilm.

-

Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[11][12][13][14][15]

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This bioassay is used to screen for compounds that can inhibit quorum sensing, specifically the LuxI/LuxR-type systems.

Materials:

-

Chromobacterium violaceum (e.g., CV12472 or CV026)

-

Luria-Bertani (LB) agar and broth

-

N-acyl-homoserine lactone (AHL) solution (if using a mutant strain like CV026 that requires an exogenous AHL)

-

Sodium borate solutions of varying concentrations

-

Sterile paper discs

Procedure:

-

Prepare LB agar plates. If using an AHL-deficient mutant strain (e.g., CV026), supplement the agar with the appropriate AHL.

-

Inoculate the surface of the agar plates with a lawn of C. violaceum.

-

Impregnate sterile paper discs with different concentrations of sodium borate solution.

-

Place the discs onto the inoculated agar surface.

-

Include a control disc with no sodium borate.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe the plates for the inhibition of violacein (purple pigment) production around the discs. A clear or colorless zone around a disc indicates quorum sensing inhibition.[4][5][16]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for MIC Determination.

Caption: Workflow for Biofilm Inhibition Assay.

Signaling Pathway Diagram

Caption: Inhibition of LuxI/LuxR Quorum Sensing.

Conclusion

Sodium borate presents a promising avenue for the development of novel antimicrobial strategies, particularly in combating biofilm-associated infections. Its ability to disrupt bacterial communication through the inhibition of quorum sensing highlights a mechanism that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic agents. The detailed protocols and quantitative data provided in this guide serve as a foundation for further research into the full potential of sodium borate and other boron-containing compounds as next-generation antimicrobial agents. Further investigation into the precise molecular interactions and the optimization of delivery systems will be crucial for translating the antimicrobial properties of sodium borate into effective clinical and industrial applications.

References

- 1. Quorum Sensing Gene Regulation by LuxR/HapR Master Regulators in Vibrios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Effects of Sodium Borate and Calcium Borate Based Polymeric Coatings for Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014196940A2 - Boron added antimicrobial joint sealant - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. protocols.io [protocols.io]

- 8. m.youtube.com [m.youtube.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. ableweb.org [ableweb.org]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Borate in the Synthesis of Advanced Inorganic Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium borate, in its various forms such as sodium tetraborate decahydrate (borax) and sodium borohydride, is a versatile and critical compound in the synthesis of a wide array of inorganic materials. Its multifaceted roles as a reducing agent, a flux, a pH buffer, and a boron source have made it an indispensable tool for materials scientists. This technical guide provides an in-depth exploration of the core applications of sodium borate in the synthesis of inorganic materials, offering detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their work.

Sodium Borohydride as a Potent Reducing Agent in Nanoparticle Synthesis

Sodium borohydride (NaBH₄) is a widely utilized reducing agent for the synthesis of metal nanoparticles from their corresponding metal salt precursors. Its strong reducing potential allows for the rapid and efficient formation of nanoparticles with controllable size and morphology.

Mechanism of Reduction

The reduction of metal ions (M⁺) by sodium borohydride in an aqueous solution can be generalized by the following reaction:

8M⁺ + BH₄⁻ + 2H₂O → 8M⁰ + BO₂⁻ + 8H⁺

The borohydride ion (BH₄⁻) donates electrons to the metal ions, reducing them to their zero-valent state (M⁰), which then nucleate and grow into nanoparticles. The reaction kinetics, including the rate of reduction and the subsequent nucleation and growth processes, are crucial in determining the final particle size distribution.

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol details the synthesis of silver (Ag) nanoparticles using sodium borohydride as the reducing agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flasks and beakers

-

Pipettes and graduated cylinders

Procedure:

-

Prepare a 0.001 M AgNO₃ solution: Dissolve 0.017 g of AgNO₃ in 100 mL of deionized water.

-

Prepare a 0.002 M NaBH₄ solution: Dissolve 0.0076 g of NaBH₄ in 100 mL of deionized water. This solution should be prepared fresh before use and kept in an ice bath to minimize decomposition.

-

Reaction Setup: Place 20 mL of the 0.002 M NaBH₄ solution in an Erlenmeyer flask and place it in an ice bath on a magnetic stirrer. Stir the solution vigorously.

-

Reduction: Using a pipette, add the 0.001 M AgNO₃ solution dropwise to the stirring NaBH₄ solution at a rate of approximately 1 drop per second.

-

Observation: A color change to pale yellow, and then to a more intense yellow-brown, indicates the formation of silver nanoparticles.

-

Stabilization: The nanoparticles are initially stabilized by the excess borohydride ions adsorbed on their surface. For long-term stability, a capping agent such as polyvinylpyrrolidone (PVP) can be added.

-

Purification and Characterization: The synthesized nanoparticles can be purified by centrifugation and washing with deionized water. Characterization can be performed using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.

Quantitative Data: Effect of NaBH₄ to AgNO₃ Molar Ratio on Nanoparticle Size

The molar ratio of the reducing agent to the metal precursor is a critical parameter for controlling the size of the resulting nanoparticles. A higher concentration of NaBH₄ generally leads to a faster reduction rate, resulting in a larger number of smaller nuclei and, consequently, smaller final nanoparticles.

| Molar Ratio (NaBH₄:AgNO₃) | Average Particle Size (nm) | Standard Deviation (nm) |

| 1:1 | 10 | 3.2 |

| 2:1 | 7 | 2.5 |

| 5:1 | 4 | 1.8 |

| 10:1 | 2 | 1.1 |

Note: The data in this table is representative and can vary based on specific experimental conditions such as temperature, stirring rate, and the presence of stabilizers.

Workflow for Nanoparticle Synthesis and Characterization

Sodium Borate as a Flux in Ceramics and Glass Manufacturing

Sodium borate, commonly known as borax, is a fundamental component in the production of various glasses, glazes, and enamels. It acts as a powerful flux, lowering the melting temperature of the batch and reducing its viscosity, which facilitates the formation of a homogenous, defect-free material.

Mechanism of Fluxing Action

In a silicate glass network, silicon dioxide (SiO₂) forms a strong, continuous network of [SiO₄] tetrahedra. Borax introduces boric oxide (B₂O₃) and sodium oxide (Na₂O) into the melt.

-

Network Former and Modifier: Boron can exist in both trigonal [BO₃] and tetrahedral [BO₄] coordination. The [BO₄] units can become part of the silicate network, while the [BO₃] units and Na⁺ ions act as network modifiers, breaking up the rigid SiO₂ network. This disruption lowers the overall melting point and viscosity of the glass.[1]

-

Inhibition of Devitrification: By creating a more complex and less ordered network, borax helps to inhibit the crystallization (devitrification) of the glass upon cooling.[1]

Experimental Protocol: Preparation of a Low-Fire Borax Glaze

This protocol outlines the preparation of a simple, low-fire ceramic glaze using borax as the primary flux.

Materials:

-

Borax (Sodium Tetraborate Decahydrate)

-

Kaolin (China Clay)

-

Silica (Flint)

-

Whiting (Calcium Carbonate)

-

Water

-

Sieves (80-100 mesh)

-

Mixing bucket and tools

-

Bisque-fired ceramic ware

Glaze Composition (by weight):

-

Borax: 40%

-

Kaolin: 25%

-

Silica: 30%

-

Whiting: 5%

Procedure:

-

Weighing: Accurately weigh the dry ingredients according to the specified percentages.

-

Mixing: Add the dry ingredients to a bucket of water (a good starting point is a 1:1 ratio of dry ingredients to water by weight). Mix thoroughly until a smooth, lump-free slurry is obtained.

-

Sieving: Pass the glaze slurry through an 80-100 mesh sieve at least twice to ensure a homogenous mixture and remove any large particles.

-

Application: Apply the glaze to the bisque-fired ceramic ware by dipping, pouring, or brushing to achieve a uniform coating.

-

Drying: Allow the glazed ware to dry completely.

-

Firing: Fire the ware in a kiln to the appropriate temperature for a low-fire glaze (typically Cone 06 to Cone 04, which is approximately 999°C to 1060°C).

Quantitative Data: Effect of Borax on Glass Properties

The addition of boric oxide (from borax) significantly influences the physical properties of glasses.

| B₂O₃ Content (wt%) | Viscosity at 1400°C (log₁₀ Pa·s) | Coefficient of Thermal Expansion (x 10⁻⁷ /°C) | Chemical Durability (Weight Loss in Water, mg/cm²) |

| 0 | 3.5 | 90 | 0.8 |

| 5 | 3.1 | 75 | 0.5 |

| 10 | 2.8 | 62 | 0.3 |

| 15 | 2.6 | 50 | 0.2 |

Note: This data is illustrative for a typical soda-lime-borosilicate glass and can vary with the overall glass composition.[1][2][3][4]

Diagram: Role of Borate in a Silicate Glass Network

Sodium Borate as a pH Buffer in Hydrothermal Synthesis

In hydrothermal synthesis, where inorganic materials are crystallized from aqueous solutions at high temperatures and pressures, precise control over pH is often critical for determining the phase, morphology, and purity of the final product. Sodium borate, in conjunction with boric acid, forms an effective buffer system in the alkaline pH range (typically pH 8-10).

Mechanism of Buffering Action

The borate buffer system relies on the equilibrium between boric acid (H₃BO₃), a weak Lewis acid, and its conjugate base, the borate ion [B(OH)₄]⁻.

H₃BO₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

When an acid is added, the borate ions react to form boric acid, and when a base is added, boric acid reacts to form borate ions, thus resisting large changes in pH.

Experimental Protocol: Hydrothermal Synthesis of ZnO Nanorods with a Borate Buffer

This protocol describes the synthesis of zinc oxide (ZnO) nanorods where a borate buffer is used to maintain a constant pH.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium borate decahydrate (Na₂B₄O₇·10H₂O)

-

Boric acid (H₃BO₃)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

Buffer Preparation: Prepare a 0.1 M borate buffer solution with a pH of 9.0 by dissolving appropriate amounts of boric acid and sodium borate in deionized water. The exact ratio can be determined using the Henderson-Hasselbalch equation or a standard buffer table.

-

Precursor Solution: Dissolve 0.297 g of zinc nitrate hexahydrate in 50 mL of the prepared borate buffer solution.

-

Hydrothermal Reaction: Transfer the solution to a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 150°C for 6 hours.

-

Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.

-

Washing and Drying: Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and buffer salts. Dry the final product in an oven at 60°C for 12 hours.

-

Characterization: The morphology and crystal structure of the ZnO nanorods can be characterized by SEM and XRD, respectively.

Logical Diagram: Buffering Action of Sodium Borate

Sodium Borate as a Boron Source in the Synthesis of Metal Borides

Sodium borate serves as a readily available and cost-effective source of boron for the synthesis of metal borides, which are a class of ceramic materials known for their high hardness, high melting points, and excellent wear resistance.

Synthesis Methods

Metal borides can be synthesized from sodium borate through various high-temperature methods, including:

-

Molten Salt Synthesis: In this method, a metal oxide or metal salt is mixed with sodium borate and a reducing agent (e.g., carbon or a more reactive metal) in a molten salt flux. The molten salt provides a medium for the reaction to occur at a lower temperature than solid-state reactions.

-

Carbothermal Reduction: A mixture of a metal oxide, sodium borate, and carbon is heated to high temperatures (typically >1200°C) in an inert atmosphere. The carbon reduces both the metal oxide and the borate to form the metal boride.

Experimental Protocol: Synthesis of Nickel Boride (Ni₂B)

This protocol describes the synthesis of nickel boride via a solid-state reaction using sodium borohydride as both the boron source and the reducing agent.

Materials:

-

Nickel(II) chloride (NiCl₂)

-

Sodium borohydride (NaBH₄)

-

Tube furnace with an inert atmosphere (e.g., argon)

-

Alumina crucible

Procedure:

-

Mixing: Thoroughly mix NiCl₂ and NaBH₄ powders in a glovebox under an inert atmosphere. A typical molar ratio is 1:2 (NiCl₂:NaBH₄).

-

Reaction: Place the mixture in an alumina crucible and transfer it to a tube furnace.

-

Heating: Heat the sample under a flow of argon gas to 650°C at a rate of 10°C/min and hold it at that temperature for 2 hours.

-

Cooling: Allow the furnace to cool to room temperature under the argon atmosphere.

-

Purification: The product will be a mixture of nickel boride and sodium chloride (a byproduct). The NaCl can be removed by washing the product with deionized water.

-

Drying and Characterization: Dry the purified nickel boride powder in a vacuum oven. Characterize the product using XRD to confirm the phase and SEM to observe the morphology.

Logical Diagram: General Pathway for Metal Boride Synthesis

Conclusion

Sodium borate, in its various forms, is a cornerstone of modern inorganic materials synthesis. Its diverse functionalities enable the production of a wide range of materials with tailored properties, from precisely sized nanoparticles for biomedical applications to robust ceramics and glasses for industrial use. The experimental protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this versatile compound in their synthetic endeavors. Further research into the nuanced effects of sodium borate on reaction kinetics and material properties will undoubtedly lead to the development of new and improved inorganic materials with advanced functionalities.

References

A Comprehensive Technical Guide to the Physical Characteristics of Anhydrous Sodium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium tetraborate (Na₂B₄O₇), also known as anhydrous borax, is a versatile inorganic compound with significant applications in various scientific and industrial fields, including the manufacturing of specialized glasses, ceramics, and as a reagent in chemical synthesis.[1][2][3] Its utility in drug development is primarily as a buffering agent and a precursor for other boron-containing compounds. A thorough understanding of its physical characteristics is paramount for its effective application and for the development of new materials and processes. This guide provides an in-depth overview of the key physical properties of anhydrous sodium tetraborate, complete with experimental protocols and graphical representations of relevant processes and relationships.

General Physical and Chemical Properties

Anhydrous sodium tetraborate is a white to grayish, odorless crystalline powder or a glassy, amorphous solid.[2][4][5] It is hygroscopic and will absorb moisture from the air, potentially converting to its hydrated forms.[4]

| Property | Value | Source(s) |

| Molecular Formula | Na₂B₄O₇ | [6] |

| Molecular Weight | 201.22 g/mol | [6] |

| Appearance | White to gray, odorless powder or glassy solid | [2][4][5] |

| Hygroscopicity | Hygroscopic | [4] |

Thermal Properties

The thermal behavior of sodium tetraborate is critical for its application in high-temperature processes.

| Property | Value | Source(s) |

| Melting Point | 741 - 743 °C | [4][6] |

| Boiling Point | 1575 °C (decomposes) | [4] |

Density and Solubility

| Property | Value | Source(s) |

| Density | 2.367 g/cm³ | [4][6] |

| Solubility in Water | 2.5 g/100 mL at 20 °C | [4] |

| 3.1 g/100 mL at 25 °C | [4] | |

| pH of Aqueous Solution | ~9.2 (for a 1% solution) | [2] |

Crystal Structure

Anhydrous sodium tetraborate is known to exist in several crystalline forms, with the α and γ forms being well-characterized.

| Crystalline Form | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

| α-Na₂B₄O₇ | Triclinic | P1 | a = 6.5489(7) Å, b = 8.6261(9) Å, c = 10.4909(11) Å, α = 93.2540(10)°, β = 94.8660(10)°, γ = 90.8380(10)° | [1][7] |

| γ-Na₂B₄O₇ | Triclinic | P1 | a = 6.7123(11) Å, b = 9.6052(17) Å, c = 13.270(2) Å, α = 104.183(4)°, β = 91.560(4)°, γ = 106.501(4)° | [7] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of anhydrous sodium tetraborate.

-

Sample Preparation: The anhydrous sodium tetraborate sample must be thoroughly dried to remove any absorbed moisture. The dried sample is then finely ground into a powder. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end, to a packed height of 2-3 mm.[8][9]

-